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Compound of Interest

Compound Name: DPPC-d62

Cat. No.: B1504367 Get Quote

An In-depth Exploration of the Applications, Methodologies, and Data Analysis for Researchers,

Scientists, and Drug Development Professionals.

Perdeuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d62) is a synthetic, stable

isotope-labeled phospholipid that has become an indispensable tool in lipid research. Its

unique properties, where hydrogen atoms in the acyl chains are replaced with deuterium, make

it particularly valuable for biophysical studies of lipid membranes using techniques such as

neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. This technical guide

provides a comprehensive overview of the core applications of DPPC-d62, detailed

experimental protocols, and quantitative data to facilitate its use in advanced lipid research and

drug development.

Core Applications of DPPC-d62
DPPC-d62 is primarily utilized to probe the structure and dynamics of lipid bilayers, offering

insights into membrane organization, fluidity, and interactions with other molecules. Its

applications span several key techniques:

Neutron Scattering: Due to the significant difference in neutron scattering length between

hydrogen and deuterium, DPPC-d62 provides excellent contrast in neutron scattering

experiments.[1][2] This allows for the detailed characterization of lipid bilayer structures,

including thickness, area per lipid, and the localization of membrane-associated molecules.

[2][3] By selectively deuterating components of a model membrane, researchers can

effectively make parts of the system "invisible" to neutrons, thereby highlighting the

components of interest.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state deuterium (²H) NMR

spectroscopy is a powerful technique for studying the order and dynamics of lipid acyl

chains.[4][5] DPPC-d62 provides a strong NMR signal that is sensitive to the orientation and

motion of the C-D bonds along the palmitoyl chains. This enables the determination of order

parameters, which reflect the degree of conformational freedom of the lipid tails, and the

characterization of different lipid phases (e.g., gel vs. liquid-crystalline).[4]

Mass Spectrometry (MS)-Based Lipidomics: Deuterated lipids, including DPPC-d62, serve

as excellent internal standards in quantitative mass spectrometry.[6][7] Because they are

chemically identical to their non-deuterated counterparts but have a different mass, they can

be added to a sample at a known concentration to correct for variations in sample extraction,

ionization efficiency, and instrument response.[7] This significantly improves the accuracy

and reproducibility of lipid quantification in complex biological samples.[6][8]

Quantitative Data from DPPC-d62 Studies
The use of DPPC-d62 in various biophysical techniques has yielded a wealth of quantitative

data on the properties of lipid bilayers. The following tables summarize key parameters for

DPPC and DPPC-d62 containing membranes.
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Parameter Value Technique Conditions Reference

Bilayer

Thickness

DPPC Bilayer

Thickness
51 ± 3 Å

Neutron

Reflection

Supported

bilayer, 37 °C
[1]

DPPC-d62

Hydrocarbon

Thickness

27.6 ± 0.5 Å
Neutron

Diffraction

Multilamellar

vesicles, 66%

RH

[9]

DPPC Bilayer

Thickness (Gel

Phase)

54.4 Å

Small-Angle

Neutron

Scattering

(SANS)

Unilamellar

vesicles with

~2.5mM CaCl₂,

20°C

[10]

DPPC Bilayer

Thickness (Fluid

Phase)

43.2 ± 0.3 Å

Small-Angle

Neutron

Scattering

(SANS)

Unilamellar

vesicles with 1-

40mM CaCl₂,

60°C

[11]

Area per Lipid

DPPC Molecular

Surface Area
63.0 ± 1 Å²

X-ray and

Neutron

Scattering

Fully hydrated,

50 °C
[2][12]

DPPC Area per

Molecule
53.8 Å²

Neutron

Reflectometry

Monolayer in LC

phase, 30

mN·m⁻¹

[3]

Phase Transition

Temperature

(Tm)

DPPC Main

Transition (Lβ' to

Lα)

~41 °C

Differential

Scanning

Calorimetry

(DSC)

Multilamellar

vesicles
[13]
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DPPC-d62

Critical

Temperature (Tc)

301.51 ± 0.1 K

(28.36 °C)
²H NMR

DOPC/DPPC-

d62/cholesterol

(37.5:37.5:25)

[4]

Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following

sections provide outlines for key experiments involving DPPC-d62.

Preparation of DPPC-d62 Vesicles for Neutron
Scattering and NMR
The preparation of unilamellar vesicles (LUVs) is a common starting point for many biophysical

studies.

Materials:

DPPC-d62 powder

Buffer of choice (e.g., phosphate-buffered saline, PBS)

Chloroform

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Rotary evaporator

Nitrogen gas stream

Protocol:

Lipid Film Formation: Dissolve the desired amount of DPPC-d62 in chloroform in a round-

bottom flask. Remove the chloroform using a rotary evaporator to form a thin lipid film on the

flask's inner surface. Further dry the film under a gentle stream of nitrogen gas for at least 2

hours to remove any residual solvent.
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Hydration: Hydrate the lipid film with the desired buffer by vortexing the flask. The

temperature of the buffer should be above the main phase transition temperature of DPPC

(~41°C) to ensure proper hydration and formation of multilamellar vesicles (MLVs).

Extrusion: To form LUVs of a defined size, subject the MLV suspension to multiple passes

(e.g., 11-21 times) through a polycarbonate membrane with a specific pore size using a mini-

extruder.[1] This process should also be performed at a temperature above the Tm of DPPC.

Sample Characterization: The size and unilamellarity of the prepared vesicles can be

confirmed by techniques such as dynamic light scattering (DLS) and cryo-electron

microscopy (cryo-EM).

Solid-State ²H NMR Spectroscopy of DPPC-d62
Membranes
Solid-state NMR provides detailed information on the structure and dynamics of lipid bilayers.

Sample Preparation:[14][15][16]

Prepare MLVs of DPPC-d62 as described above.

Pellet the MLVs by ultracentrifugation.

Transfer the hydrated lipid pellet into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).[17]

Ensure the sample is properly packed to achieve optimal spectral resolution.

NMR Experiment:

Acquire ²H NMR spectra using a solid-state NMR spectrometer equipped with a wideline

probe.

A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is typically used to acquire

the deuterium spectra, which minimizes spectral distortions arising from the large

quadrupolar interaction.
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Spectra are typically recorded at various temperatures to study phase transitions and lipid

dynamics.

Data Analysis:

The primary observable in a ²H NMR spectrum of a lipid bilayer is the quadrupolar splitting

(ΔνQ), which is the separation between the two peaks of the Pake doublet.

The order parameter (SCD) for each C-D bond can be calculated from the quadrupolar

splitting. SCD provides a measure of the motional anisotropy of the acyl chains.

Use of DPPC-d62 as an Internal Standard in Mass
Spectrometry
DPPC-d62 can be used to quantify endogenous DPPC and other phospholipids in complex

mixtures.

Sample Preparation:[18][19]

Lipid Extraction: Extract lipids from the biological sample (e.g., plasma, cell lysate) using a

modified Bligh-Dyer or Folch extraction method with a mixture of chloroform and methanol.

[19]

Internal Standard Spiking: Add a known amount of DPPC-d62 to the sample before the

extraction process.

Sample Processing: Dry the lipid extract under a stream of nitrogen and reconstitute it in a

solvent compatible with the LC-MS system (e.g., methanol/chloroform).

LC-MS/MS Analysis:

Separate the lipid species using liquid chromatography (LC), typically with a C18 reversed-

phase column.

Detect and quantify the lipids using a tandem mass spectrometer (MS/MS) operating in a

multiple reaction monitoring (MRM) or precursor ion scanning mode.
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For DPPC, the precursor ion of the phosphocholine headgroup (m/z 184) is often monitored.

For DPPC-d62, a corresponding shifted m/z value would be used.

Data Analysis:

Quantify the amount of endogenous DPPC by comparing the peak area of its corresponding

MRM transition to the peak area of the DPPC-d62 internal standard.

Visualizing Experimental Workflows and Signaling
Pathways
Graphviz diagrams can be used to illustrate the logical flow of experiments and the complex

interactions within signaling pathways.

Experimental Workflow: Investigating Protein-Membrane
Interactions
This workflow outlines the steps to study the interaction of a membrane protein with a DPPC-
d62 model membrane using neutron scattering.
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Sample Preparation

Neutron Scattering Experiment

Data Analysis

Prepare DPPC-d62 LUVs

Reconstitute Protein into Vesicles

Detergent removal

Small-Angle Neutron Scattering (SANS)

Measure scattering profile

SANS

Contrast Variation

Use different D2O/H2O ratios

Model Fitting

Determine scattering length density profile

Determine Protein Location and Conformation

Click to download full resolution via product page

Caption: Workflow for studying protein-membrane interactions using DPPC-d62 and SANS.
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Signaling Pathway: GPCR Activation in a Lipid Raft
This diagram illustrates a simplified signaling pathway of a G-protein coupled receptor (GPCR)

that is localized within a cholesterol-rich lipid raft, a microdomain often modeled using DPPC.

[20][21][22][23]

Cell Membrane (Lipid Raft)

Extracellular

Intracellular

GPCR

G-Protein (αβγ)
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Cholesterol

Effector Enzyme modulates Second Messenger producesDPPC (model)
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Cellular Response triggers

Click to download full resolution via product page

Caption: Simplified GPCR signaling cascade within a lipid raft microdomain.

Conclusion
DPPC-d62 is a powerful and versatile tool for lipid researchers. Its utility in neutron scattering,

NMR spectroscopy, and mass spectrometry provides unparalleled opportunities to investigate

the structure, dynamics, and composition of lipid membranes. By providing detailed quantitative

data and robust experimental protocols, this guide aims to empower researchers to effectively

harness the capabilities of DPPC-d62 in their pursuit of a deeper understanding of lipid biology

and its role in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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